molecular formula C43H57NO6 B1250703 nodulisporic acid C1

nodulisporic acid C1

Cat. No.: B1250703
M. Wt: 683.9 g/mol
InChI Key: MCGZCRGDIAILMI-RPELRLKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

nodulisporic acid C1 is a natural product found in Nodulisporium and Hypoxylon with data available.

Properties

Molecular Formula

C43H57NO6

Molecular Weight

683.9 g/mol

IUPAC Name

(E)-3-[(2S,3S,6S,8S,10S,11R,14S,25R,26S)-6,26-dihydroxy-2,3,10,22,22,24,24-heptamethyl-28-(3-methylbut-2-enyl)-7,23-dioxa-30-azaoctacyclo[14.14.0.02,14.03,11.06,10.017,29.019,27.020,25]triaconta-1(16),17,19(27),20,28-pentaen-8-yl]-2-methylprop-2-enoic acid

InChI

InChI=1S/C43H57NO6/c1-22(2)11-13-26-32-27(30-21-38(4,5)50-39(6,7)33(30)35(32)45)19-28-29-18-24-12-14-31-40(8,42(24,10)36(29)44-34(26)28)15-16-43(48)41(31,9)20-25(49-43)17-23(3)37(46)47/h11,17,19,21,24-25,31,33,35,44-45,48H,12-16,18,20H2,1-10H3,(H,46,47)/b23-17+/t24-,25+,31+,33+,35+,40-,41-,42+,43-/m0/s1

InChI Key

MCGZCRGDIAILMI-RPELRLKOSA-N

Isomeric SMILES

CC(=CCC1=C2C(=CC3=C1[C@H]([C@H]4C3=CC(OC4(C)C)(C)C)O)C5=C(N2)[C@]6([C@H](C5)CC[C@@H]7[C@@]6(CC[C@]8([C@]7(C[C@H](O8)/C=C(\C)/C(=O)O)C)O)C)C)C

Canonical SMILES

CC(=CCC1=C2C(=CC3=C1C(C4C3=CC(OC4(C)C)(C)C)O)C5=C(N2)C6(C(C5)CCC7C6(CCC8(C7(CC(O8)C=C(C)C(=O)O)C)O)C)C)C

Synonyms

nodulisporic acid C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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